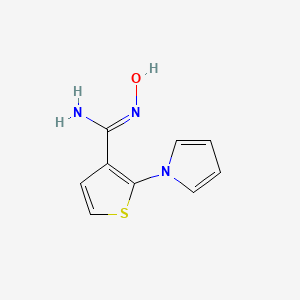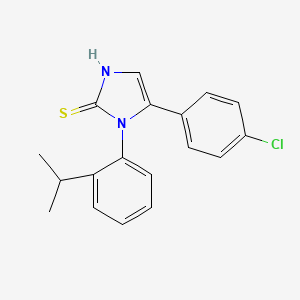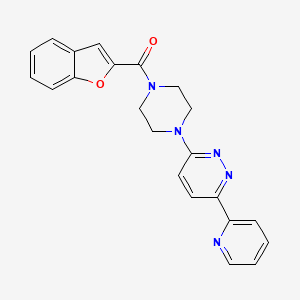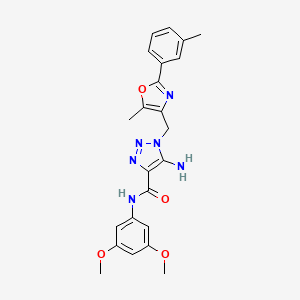![molecular formula C22H34ClNO2 B2564613 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217666-80-2](/img/structure/B2564613.png)
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H34ClNO2 and its molecular weight is 379.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research has demonstrated innovative synthesis routes for compounds within the tetrahydroisoquinoline series, showing moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017). This suggests potential applications in designing molecules with specific biological activities.
Analgesic and Anti-Inflammatory Activities
Compounds derived from the dihydroisoquinoline series have been synthesized and evaluated for their analgesic and anti-inflammatory properties, with some showing significant activity in these areas (Yusov et al., 2019). This underscores their potential in developing new therapeutic agents.
Chemical Properties and Reactions
The study of tetrahydroisoquinolines and related structures includes their chemical properties and reactions, such as the sp^3 C-H bond arylation via oxidation under mild conditions, demonstrating the versatility of these compounds in synthetic chemistry (Muramatsu et al., 2013).
Novel Synthetic Approaches
Research on the synthesis of spirocyclic dienones related to benzylisoquinoline alkaloids and their novel ring-opening reactions indicates the potential for creating diverse and complex molecules for various applications (Birch et al., 1975). These methods can lead to new pathways for synthesizing pharmacologically relevant structures.
Fluorimetric Properties
The fluorimetric properties of related compounds, such as 1,2-dihydro-2,2,4-trimethylquinoline, have been characterized, suggesting potential applications in analytical chemistry and materials science for detecting and quantifying substances (Moldovan et al., 2006).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-21(2)18-8-10-22(21,3)20(12-18)25-15-19(24)14-23-11-9-16-6-4-5-7-17(16)13-23;/h4-7,18-20,24H,8-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHXMCFPGPARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCC4=CC=CC=C4C3)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)

![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2564538.png)


![3-[3-(4-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2564542.png)
![1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2564543.png)

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)
![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2564547.png)
![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)
![4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2564553.png)
